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Compound of Interest

Compound Name: BI-7273

Cat. No.: B606094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and mechanism of action of BI-7273, a potent and selective dual inhibitor of the

bromodomains BRD7 and BRD9. This document is intended to serve as a valuable resource

for researchers in oncology, epigenetics, and drug discovery.

Chemical Structure and Physicochemical Properties
BI-7273, with the chemical name 4-(4-((dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methyl-

2,7-naphthyridin-1(2H)-one, is a small molecule inhibitor.[1][2][3] Its chemical structure and key

properties are summarized below.

Table 1: Chemical and Physicochemical Properties of BI-7273
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Property Value Reference

Molecular Formula C₂₀H₂₃N₃O₃ [1][2][4]

Molecular Weight 353.41 g/mol [1][4]

CAS Number 1883429-21-7 [1][2][4]

SMILES

CN(C)CC1=C(OC)C=C(C(C2=

C3C=NC=C2)=CN(C)C3=O)C

=C1OC

[4][5]

InChI Key
RBUYFHLQNPJMQM-

UHFFFAOYSA-N
[1][2]

logP 2.0 [6]

Solubility @ pH 6.8 >91 µg/mL [6]

Solubility @ pH 7 >86 µg/mL [7]

Appearance White to off-white solid [4]

Pharmacological Properties and In Vitro Activity
BI-7273 is a highly potent inhibitor of BRD9 and a moderately potent inhibitor of BRD7,

demonstrating excellent selectivity against other bromodomain families, particularly the BET

family.[7][8]

Table 2: In Vitro Inhibitory Activity of BI-7273
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Target Assay IC₅₀ (nM) K_d_ (nM) Reference

BRD9 AlphaScreen 19 - [5][6][7]

BRD9 ITC - 15 [7]

BRD9 - - <1 [6][7]

BRD7 AlphaScreen 117 - [5][6][7]

BRD7 - - <1 [6][7]

BRD4-BD1 AlphaScreen >100,000 - [7]

CECR2 DiscoverX - 88 [6][7]

CECR2 ITC 187 - [6][7]

FALZ DiscoverX - 850 [6][7]

Table 3: Cellular Activity of BI-7273

Cell Line Assay EC₅₀ (nM) Reference

EOL-1 Proliferation 1400 [4][9]

Mechanism of Action and Signaling Pathway
BI-7273 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the

bromodomains of BRD7 and BRD9. These proteins are components of the mammalian

SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene

expression.[7][8] Inhibition of BRD7 and BRD9 by BI-7273 disrupts the normal function of the

SWI/SNF complex, leading to downstream effects on gene transcription.

Recent studies have elucidated a key signaling pathway modulated by BI-7273. It has been

shown to reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling

pathway.[10][11] This suggests a potential therapeutic application for BI-7273 in metabolic

diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity.[10][11]
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Caption: BI-7273 inhibits BRD9, leading to downregulation of the AKT/mTOR/SREBP1

pathway and reduced lipid accumulation.

Pharmacokinetics and ADME Profile
BI-7273 exhibits a favorable pharmacokinetic profile, making it suitable for both in vitro and in

vivo studies.[7][8] It demonstrates good oral bioavailability and moderate to high permeability.

[7][8]

Table 4: In Vitro ADME Properties of BI-7273

Parameter Value Reference

Caco-2 Permeability (A->B) @

pH 7.4
1.4 x 10⁻⁶ cm/s [7]

Caco-2 Efflux Ratio 26 [7]

Microsomal Stability (% QH,

human/mouse/rat)
<24 / 56 / <23 [8]

Plasma Protein Binding

(human/mouse/rat)
31% / 44% / 33% [6]

CYP Inhibition (IC₅₀, µM) (3A4,

2C8, 2C9, 2C19, 2D6)
>50 [7]

Table 5: In Vivo Pharmacokinetic Parameters of BI-7273 in Mice
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Parameter i.v. Dose (5 mg/kg)
p.o. Dose (20
mg/kg)

Reference

Clearance (% QH) 57 - [6]

Vss (L/kg) 1.6 - [6]

Mean Residence Time

(h)
0.5 - [6]

t_max_ (h) - 1.7 [6]

C_max_ (nM) - 2,970 [6]

Oral Bioavailability (F,

%)
- 39 [6]

Experimental Protocols
Detailed experimental protocols for the assays mentioned in this guide can be found in the

primary literature. Below is a summary of the key methodologies.

AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was

used to determine the in vitro inhibitory activity of BI-7273 on BRD7 and BRD9. This bead-

based assay measures the interaction between the bromodomain and a biotinylated histone

peptide ligand. Inhibition of this interaction by BI-7273 results in a decrease in the luminescent

signal. For detailed assay conditions, refer to the supplementary information in the cited

publications.

Isothermal Titration Calorimetry (ITC)
ITC was employed to measure the direct binding affinity (K_d_) of BI-7273 to the BRD9

bromodomain. This technique directly measures the heat released or absorbed during the

binding event, allowing for the determination of thermodynamic parameters of the interaction.

Cellular Proliferation Assays
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The effect of BI-7273 on cell proliferation was assessed using various cancer cell lines, such as

the eosinophilic leukemia cell line EOL-1.[4][9] Standard methods, such as MTS or CellTiter-

Glo assays, can be used to measure cell viability and proliferation after treatment with the

compound.

In Vivo Mouse Models
For in vivo studies, BI-7273 was orally dosed to mice to evaluate its pharmacokinetic

properties.[3] For studies investigating its effect on lipid metabolism, a high-fat diet-induced

mouse model of NAFLD and obesity was utilized.[10][11]

Selectivity Profile
BI-7273 has been extensively profiled for its selectivity against a broad panel of bromodomains

and kinases. It exhibits high selectivity for BRD7 and BRD9 over other bromodomains,

including those in the BET family.[7] Screening against a panel of 48 bromodomains revealed

that besides BRD9 and BRD7, only CECR2 and FALZ showed a K_d_ below 1 µM.[6][7] In a

screen of 31 kinases, only three (ACVR1, TGFBR1, ACVR2B) showed greater than 43%

inhibition at a high concentration of 10 µM, with IC₅₀ values all greater than 3.5 µM.[6][7]

Conclusion
BI-7273 is a valuable chemical probe for studying the biological functions of BRD7 and BRD9.

Its well-characterized in vitro and in vivo properties, coupled with its high selectivity, make it an

excellent tool for target validation and for exploring the therapeutic potential of BRD7/9

inhibition in various diseases, including cancer and metabolic disorders. This guide provides a

solid foundation for researchers to design and interpret experiments using BI-7273. For further

details, it is recommended to consult the cited primary literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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